molecular formula C8H10N2OS B2446153 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 1703997-26-5

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2446153
CAS No.: 1703997-26-5
M. Wt: 182.24
InChI Key: SERQEGJLYQYGRV-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide typically involves the reaction of 5-methyl-1,3-thiazole-2-carbaldehyde with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-7(11)9-5-8-10-4-6(2)12-8/h3-4H,1,5H2,2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERQEGJLYQYGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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